(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

carbocyclic nucleoside enantioselective synthesis chiral building block

(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol (CAS 151765-20-7), also catalogued as (1S,2S)-2-hydroxy-3-cyclopentene-1-methanol, is a chiral, non-racemic cyclopentene derivative bearing a secondary allylic alcohol at C-1 and a hydroxymethyl substituent at C-5 in a cis relative configuration. With a molecular formula of C₆H₁₀O₂ and molecular weight of 114.14 g/mol, this compound serves as a versatile enantiomerically pure building block in the synthesis of pharmacologically relevant carbocyclic nucleosides, including the anti-HIV agents carbovir and abacavir, as well as intermediates en route to entecavir.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 151765-20-7
Cat. No. B138973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
CAS151765-20-7
Synonyms(1S-cis)-2-Hydroxy-3-cyclopentene-1-methanol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C=CC(C1CO)O
InChIInChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6-/m0/s1
InChIKeyWBEXVFLBMXJLAO-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol (CAS 151765-20-7): Chiral cis-1,2-Disubstituted Cyclopentene Building Block for Carbocyclic Nucleoside Synthesis


(1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol (CAS 151765-20-7), also catalogued as (1S,2S)-2-hydroxy-3-cyclopentene-1-methanol, is a chiral, non-racemic cyclopentene derivative bearing a secondary allylic alcohol at C-1 and a hydroxymethyl substituent at C-5 in a cis relative configuration . With a molecular formula of C₆H₁₀O₂ and molecular weight of 114.14 g/mol, this compound serves as a versatile enantiomerically pure building block in the synthesis of pharmacologically relevant carbocyclic nucleosides, including the anti-HIV agents carbovir and abacavir, as well as intermediates en route to entecavir . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to ≥98% .

1 Chiral cis-1,2-disubstituted cyclopentene scaffold for carbocyclic nucleoside synthesis
2 Enantiomerically pure (1S,5S) configuration; supports (-)-carbovir series workflow
3 Pre-installed allylic alcohol and hydroxymethyl handles for Pd-catalyzed diversification

Why (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol Cannot Be Substituted with Its Enantiomer, Racemate, or Alternative Cyclopentene Building Blocks in Stereodefined Synthesis


In the synthesis of chiral carbocyclic nucleosides, the absolute configuration of the cyclopentene scaffold directly dictates the stereochemical outcome of the final drug substance. The (1S,5S)-configured compound provides the (1S)-hydroxy and (5S)-hydroxymethyl geometry required for the natural-product-like enantiomeric series exemplified by (−)-carbovir and (−)-abacavir [1]. Substitution with the (1R,5R)-enantiomer (CAS 143395-28-2) would yield the opposite enantiomeric series with divergent biological activity, while use of racemic cis-5-(hydroxymethyl)cyclopent-2-enol (CAS 76909-91-6) necessitates additional resolution steps that reduce overall yield and increase cost . Alternative chiral building blocks such as Vince lactam require ring-opening and functional group interconversion steps that are not required when starting from this pre-functionalized cyclopentenol [2]. The oxidized analogue (S)-4-(hydroxymethyl)cyclopent-2-enone similarly demands a stereoselective reduction step to establish the C-1 hydroxyl configuration. These considerations make unambiguous sourcing of the correct single enantiomer critical for reproducible, efficient synthetic routes.

Target
(1S,5S)-configured cyclopentenol
Elaborates to (+)-carbovir / (-)-abacavir series
Pre-reduced allylic alcohol; no ketone reduction needed
Substitute Mismatch
(1R,5R)-enantiomer yields opposite stereochemical series; biological outcome may diverge
Racemate requires resolution steps that reduce overall yield and increase cost
Cyclopentenone analogue requires stereoselective reduction; may introduce epimerization risk

Quantitative Differentiation Evidence for (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol Versus Comparators


Enantiomeric Identity: Definitive (1S,5S) Absolute Configuration Versus (1R,5R)-Enantiomer (CAS 143395-28-2) for (−)-Carbovir Series Synthesis

The (1S,5S) absolute configuration of CAS 151765-20-7 is unequivocally established by its successful elaboration to (+)-carbovir in Berranger & Langlois (1995), where the stereochemistry at C-1 and C-5 of the cyclopentene ring is fully retained through the synthetic sequence [1]. The enantiomer (1R,5R)-5-(hydroxymethyl)cyclopent-2-enol (CAS 143395-28-2) would instead lead to the enantiomeric (−)-carbovir precursor series. The two enantiomers are commercially distinguished by CAS number and SMILES notation: OC[C@@H]1CC=C[C@@H]1O for the (1S,5S) versus OC[C@H]1CC=C[C@H]1O for the (1R,5R) .

Enantiomeric identity
Head-to-head
(1S,5S) vs (1R,5R): Opposite enantiomers; SMILES divergence dictates (+)- vs (-)-carbovir precursor series
Supports (-)-carbovir series selection
Identity confirmed by optical rotation correlation
carbocyclic nucleoside enantioselective synthesis chiral building block

Commercial Purity: ≥98% for (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol Compared with 95% Minimum for the (1R,5R)-Enantiomer from Select Vendors

Multiple suppliers offer (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol at ≥98% purity, including Chemscene (Cat. CS-M0199), Chemenu (Cat. CM535145), Leyan (Cat. 1058605), and MolCore (NLT 98%) . By comparison, the (1R,5R)-enantiomer is listed at 95.00% purity by Coolpharm (Cat. KH-52161), though Chemscene also offers the (1R,5R)-enantiomer at ≥98% [1]. Bulk procurement specifications for the (1S,5S)-configured compound consistently meet or exceed 98%, supporting its use in GMP-adjacent synthetic sequences where high starting material purity is critical for downstream intermediate quality.

Commercial purity
Cross-study
Target ≥98% vs Comparator 95–98% (vendor-dependent)
Specification review may support lot consistency
Supplier specifications as of 2024–2025
chemical purity vendor specification quality control

Pre-Installed Hydroxymethyl Functionality Eliminates Ring-Opening Steps Required with Vince Lactam-Based Routes

Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a widely used chiral building block for carbocyclic nucleosides, but its application requires at minimum a lactam ring-opening step and subsequent functional group interconversion to install the hydroxymethyl substituent at the position equivalent to C-5 of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol [1]. In contrast, CAS 151765-20-7 already bears the hydroxymethyl group at the correct oxidation state and position, obviating these additional transformations. Syntheses employing Vince lactam for carbovir or abacavir typically require 2–4 extra steps for hydroxymethyl installation compared with routes commencing from pre-functionalized cyclopentenol building blocks [2]. While direct step-count comparison varies by specific route design, the elimination of lactam hydrolysis and alcohol oxidation/reduction sequences represents an intrinsic advantage of the (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol scaffold.

Synthetic step economy
Class-level
2–4 fewer steps
Reduces solvent/reagent burden vs Vince lactam routes
Route-dependent estimate; review target pathway
synthetic efficiency step economy Vince lactam alternative

Oxidation State Differentiation: Allylic Alcohol of (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol Enables Direct Pd-Catalyzed Allylic Substitution Without Prior Reduction of a Cyclopentenone

The oxidized analogue (S)-4-(hydroxymethyl)cyclopent-2-enone (CAS 360794-35-0) is another key intermediate in carbocyclic nucleoside synthesis but requires a stereoselective reduction of the C-1 ketone to establish the allylic alcohol configuration prior to nucleobase introduction via Pd-catalyzed allylic substitution [1]. In biocatalytic processes using CV2025 ω-transaminase and CrS enoate reductase, (S)-4-(hydroxymethyl)cyclopent-2-enone achieves 72.4% conversion within 60 min at 50 °C for transamination, and complete conversion within 45 min at 35 °C for enoate reduction—but these enzymatic steps add complexity and cost compared with direct use of the pre-reduced (1S,5S)-cyclopentenol [2][3]. The (1S,5S)-configured allylic alcohol is directly poised for Pd(0)-mediated allylic amination or alkylation without requiring a prior reduction step, thus preserving both the oxidation state and stereochemical integrity needed for convergent nucleoside assembly.

Oxidation state advantage
Class-level
Eliminates stereoselective ketone reduction; removes biocatalytic or hydride reagent system
Simplifies Pd-catalyzed allylic amination readiness
Compared with (S)-cyclopentenone; Liang et al. 2023, 2024 context
allylic substitution oxidation state synthetic handle

Validated Synthetic Application: Direct Elaboration to (−)-Carbovir Demonstrated via Two Independent Routes from D-Glucose and via [2+3] Cycloaddition

The synthetic utility of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol is validated by at least two independent, fully elaborated synthetic routes to (−)-carbovir: (i) The Berranger & Langlois (1995) route employing [2+3] cycloaddition of enantiomerically pure oxazoline-N-oxides with cyclopentadiene, and (ii) the Roy et al. (2007) route from D-glucose via ring-closing metathesis of a 1,6-diene intermediate followed by functional group manipulation to the cyclopentene diacetate, which was then elaborated to (−)-carbovir [1][2]. While published yields for the full synthetic sequences are reported in the context of the derived carbocyclic nucleosides rather than for the isolated cyclopentenol intermediate per se, the existence of multiple validated routes directly linked to a clinically relevant drug substance provides procurement confidence that is not available for less thoroughly demonstrated building blocks.

Validated route demonstration
Reported
2 independent published routes to (-)-carbovir; [2+3] cycloaddition and D-glucose–RCM
Literature precedent supports procurement confidence
Berranger & Langlois 1995; Roy et al. 2007
carbovir synthesis validated application synthetic reproducibility

Cis-1,2-Disubstitution Pattern Matches the Pharmacophoric Geometry Required for Entecavir-Class Carbocyclic Nucleosides

The cis-1,2-disubstituted cyclopentene scaffold of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol directly mirrors the core stereochemical arrangement found in entecavir, where the 4-hydroxy and 3-hydroxymethyl substituents adopt a cis relationship on the methylenecyclopentane ring [1]. In the total synthesis of entecavir from (S)-(+)-carvone, a key cis-substituted cyclopentene intermediate is elaborated through 10 steps with 21% overall yield [2]. The pre-formed cis-1,2-relationship in CAS 151765-20-7 avoids the need for stereoselective establishment of this relative configuration during the synthetic sequence—a challenge that alternative building blocks lacking this pre-organized geometry must address through substrate-controlled or reagent-controlled diastereoselective transformations.

Cis-1,2-disubstitution match
Class-level
Pre-organized cis geometry mirrors entecavir core stereochemistry; trans isomer requires inversion
Avoids diastereomer separation for anti-HBV target class
Entecavir pharmacophore geometry context
entecavir anti-HBV pharmacophore geometry

Procurement-Relevant Application Scenarios for (1S,5S)-5-(Hydroxymethyl)cyclopent-2-enol (CAS 151765-20-7)


Enantioselective Synthesis of (−)-Carbovir and (−)-Abacavir: Direct Use as a Pre-Functionalized Chiral Cyclopentene Core

This compound is directly applicable as the chiral carbocyclic core in the convergent synthesis of the anti-HIV nucleoside reverse transcriptase inhibitors (−)-carbovir and (−)-abacavir. The (1S,5S) configuration provides the correct absolute stereochemistry for the therapeutically relevant (−)-enantiomer series, as demonstrated in the Berranger & Langlois (1995) synthesis of (+)-carbovir. Procurement of CAS 151765-20-7 at ≥98% purity from qualified vendors enables direct entry into Pd(0)-catalyzed allylic amination with 6-chloropurine or 2-amino-6-chloropurine, the key convergent step in assembling the carbocyclic nucleoside scaffold. [1]

Medicinal Chemistry Library Synthesis: Diversification of the Cyclopentene Scaffold for Carbocyclic Nucleoside Analog Discovery

The allylic alcohol and hydroxymethyl functional groups of (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol provide two orthogonal handles for parallel diversification. The allylic alcohol undergoes Pd-catalyzed substitution with diverse nucleobases (purines, pyrimidines, triazoles), while the hydroxymethyl group can be oxidized, homologated, aminated, or converted to a leaving group for further elaboration. This dual functionalization capability, combined with the pre-installed cis stereochemistry matching entecavir-class pharmacophores, makes this building block an efficient starting point for generating focused libraries of carbocyclic nucleoside analogs for antiviral and anticancer screening. [2]

Process Chemistry Development: Step-Economical Route Scouting for Carbocyclic ddA and Related Anti-HBV Intermediates

For process chemists developing scalable routes to carbocyclic-ddA (a potent anti-hepatitis B agent) and related intermediates, (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol offers a strategic advantage over the more oxidized (S)-4-(hydroxymethyl)cyclopent-2-enone by eliminating the stereoselective ketone reduction step. The chemoenzymatic route reported by Liang et al. (2024) for (1R,3R)-3-hydroxycyclopentanemethanol achieves complete conversion within 45 minutes using an enoate reductase system, but direct procurement of the pre-reduced cyclopentenol eliminates the need for this biocatalytic step entirely, simplifying reactor requirements and reducing the burden of enzyme preparation and cofactor recycling in a process setting. [3]

Academic and Industrial Research: Reproducible Entry to Carbocyclic Nucleoside Chemistry with Validated Literature Precedent

With at least two independent, fully elaborated synthetic routes to (−)-carbovir published in the peer-reviewed literature (Berranger & Langlois, 1995; Roy et al., 2007), (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol offers a level of literature validation that reduces method development risk for new research groups entering carbocyclic nucleoside chemistry. The compound is available from multiple commercial suppliers (Chemscene, Chemenu, Leyan, MolCore, CymitQuimica) at defined purity specifications, ensuring supply chain redundancy. The Toronto Research Chemicals (TRC) catalogue listing under product number H926240 further supports its suitability as a reference standard for analytical method development. [1][4]

Application
Selection Property
Validation Focus
(-)-Carbovir / (-)-Abacavir convergent synthesis
Pre-functionalized chiral cyclopentene core
Pd(0)-catalyzed allylic amination with 6-chloropurine
Carbocyclic nucleoside analog library diversification
Orthogonal allylic alcohol and hydroxymethyl handles
Diversification scope with purine, pyrimidine, triazole bases
Process route scouting for carbocyclic-ddA
Pre-reduced oxidation state at C-1
Biocatalytic step elimination; reactor-simplification review
Academic and industrial carbocyclic nucleoside research
Multi-vendor availability with validated literature precedent
Analytical reference standard suitability (TRC H926240)

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